
Ketanserin
Overview
Description
Ketanserin is a selective serotonin (5-HT) 5-HT2A receptor antagonist with additional α1-adrenergic receptor-blocking properties . Pharmacokinetically, this compound is highly protein-bound (>95%), metabolized primarily to this compound-ol (inactive), and exhibits a terminal half-life of ~14.3 hours . It reduces psychedelic effects of LSD and mescaline by shortening their duration of action via 5-HT2A antagonism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ketanserin typically involves the condensation reaction of 3-(2-chloroethyl)-2,4(1H,3H)-quinazolinedione with 4-(4-fluorobenzoyl)piperidine hydrochloride. This reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ketanserin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using appropriate reducing agents.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Medical Applications
1. Antihypertensive Use
Ketanserin is primarily used as an antihypertensive agent. It acts by blocking the 5-HT2A receptors, leading to vasodilation and reduced blood pressure without causing reflex tachycardia. Studies have shown its efficacy in both monotherapy and combination therapy for managing hypertension, demonstrating a favorable safety profile compared to other antihypertensives like beta-blockers and diuretics .
2. Treatment of Pulmonary Hypertension
this compound has been employed in clinical settings to reverse pulmonary hypertension induced by protamine during heparin reversal procedures. Its vasodilatory effects are beneficial in cardiac surgeries where managing blood pressure is critical .
3. Topical Applications
Recent developments have introduced this compound in topical formulations for treating wounds, burns, ulcers, and anal fissures, leveraging its properties to accelerate epithelialization . Clinical studies have shown significant anti-inflammatory effects when applied topically, making it a candidate for chronic pain management in conditions like arthritis .
4. Management of Raynaud's Phenomenon
Although a Cochrane Review indicated that this compound did not significantly reduce the frequency of Raynaud's attacks in patients with systemic sclerosis, it did show a reduction in the duration of individual attacks. However, due to adverse effects, its overall utility for this condition remains questionable .
Research Applications
1. Neuropharmacology
this compound serves as a crucial tool in neuropharmacological research, particularly concerning the serotonin system. It is used as a radioligand in receptor binding assays and autoradiography studies to examine the distribution of 5-HT2A receptors in the human brain . For instance, research has demonstrated an increase in binding affinity with age, providing insights into neurodevelopmental changes over time.
2. Psychedelic Research
In recent investigations into psychedelics like lysergic acid diethylamide (LSD) and psilocybin, this compound has been utilized to block their hallucinogenic effects. Studies indicate that administering this compound prior to LSD can significantly reduce the duration of its subjective effects from 8.5 hours to 3.5 hours . This application is particularly relevant in psychedelic-assisted therapy settings.
3. Cardiovascular Research
this compound's ability to inhibit serotonin-induced platelet aggregation has implications for cardiovascular health. It has been observed to reduce levels of low-density lipoprotein cholesterol while increasing high-density lipoprotein cholesterol levels, potentially lowering cardiovascular morbidity and mortality in hypertensive patients .
Case Studies
Mechanism of Action
Ketanserin exerts its effects by selectively blocking the serotonin 5-hydroxytryptamine 2A receptor. This receptor is involved in the regulation of blood pressure and vascular tone. By inhibiting this receptor, this compound helps to lower blood pressure and reduce the risk of cardiovascular complications associated with hypertension . Additionally, this compound has been shown to accelerate epithelialization in wound healing by stimulating the proliferation and collagen synthesis of dermal fibroblasts .
Comparison with Similar Compounds
Psilocybin
- Mechanism : Psilocybin (a 5-HT2A agonist) is metabolized to psilocin, inducing psychedelic effects. Unlike ketanserin, it lacks adrenergic activity.
- Psilocybin has a shorter duration (~4–6 hours) than LSD, making it preferred in clinical trials; this compound shortens LSD’s effects from 8.5 to 3.5 hours .
LSD
- Mechanism : LSD is a potent 5-HT2A agonist with longer duration (~12 hours).
- Interaction: this compound reduces LSD’s subjective effects (visual/auditory alterations, ego dissolution) by 60–70% (VAS AUEC) and shortens duration .
Mescaline
Compound 3b
- Structural Comparison: A novel benzodiazepine derivative with partial 5-HT2A affinity.
- Binding : Shares fluorinated phenyl interactions with this compound but lacks the second benzene ring, resulting in lower affinity .
Ritanserin
- Selectivity : Both are 5-HT2A antagonists, but ritanserin shows higher 5-HT1Dα vs. 5-HT1Dβ selectivity (22-fold) compared to this compound (71-fold) .
- Clinical Use : Ritanserin is less studied in hypertension but shows promise in sleep regulation, unlike this compound’s vascular applications .
Naftopidil
- Mechanism: Shares α1-adrenoceptor antagonism with this compound but also exhibits 5-HT1A agonism .
- Synergy : Both enhance α-methyl-serotonin’s effects on bladder contractions at low doses but reverse enhancement at high concentrations (3 µM) .
Unique Therapeutic Advantages of this compound
Anti-Fibrotic Effects
- This compound inhibits collagen production (COL1A1) in liver fibrosis models, outperforming other 5-HT antagonists (e.g., SB204741) .
- Reduces TGF-β1 and vimentin expression, critical in hepatic stellate cell activation .
Sepsis Rescue
- In zebrafish models, this compound achieves 100% rescue of sepsis-induced mortality at 0.01 µM, surpassing tegaserod and paliperidone .
Cardiovascular Benefits
- Improves post-MI cardiac function by enhancing angiogenesis (32.8% blood flow increase) and VEGF expression in rats .
- Reduces LDL-cholesterol and apolipoprotein B in hypertensive patients, lowering coronary risk .
Limitations and Side Effects
Biological Activity
Ketanserin is a selective antagonist of the serotonin 5-HT2A receptor, primarily used for its antihypertensive properties. Its biological activity extends beyond blood pressure regulation, influencing various physiological and pathological processes. This article explores the multifaceted biological activities of this compound, supported by data tables, case studies, and detailed research findings.
This compound's primary mechanism involves the antagonism of 5-HT2A receptors, which plays a crucial role in modulating vascular tone and inflammatory responses. Additionally, it exhibits minor activity on α1 adrenergic receptors, contributing to its overall pharmacological profile.
- 5-HT2A Receptor Antagonism : this compound inhibits serotonin-induced vasoconstriction and promotes vasodilation by blocking 5-HT2A receptors in vascular smooth muscle cells .
- Anti-inflammatory Effects : Research indicates that this compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting a potential role in managing inflammatory conditions like colitis .
Pharmacological Properties
This compound displays several pharmacological properties that contribute to its therapeutic effects:
Antihypertensive Efficacy
A double-blind study demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with essential hypertension. The long-term safety profile was favorable, with minimal side effects compared to β-blockers .
Effects on Colitis
In experimental models of colitis, this compound administration resulted in significant reductions in inflammation markers. The modulation of macrophage polarization from M1 (pro-inflammatory) to M2 (anti-inflammatory) phenotypes was observed, indicating its potential therapeutic role in inflammatory bowel diseases .
Interaction with LSD
This compound has been shown to reverse the acute effects of LSD by blocking 5-HT2A receptors. In a randomized trial, it significantly reduced the duration of subjective effects from LSD from 8.5 hours to 3.5 hours, suggesting its utility in managing psychedelic experiences .
Case Studies
- Hypertension Management : A patient cohort treated with this compound exhibited sustained blood pressure control over a year, with only mild bradycardia noted among those on concomitant β-blocker therapy .
- Colitis Treatment : Mice treated with this compound showed marked improvement in colitis symptoms, supporting its role as an anti-inflammatory agent through macrophage modulation .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of Ketanserin, and how is it experimentally validated?
Q. What experimental designs resolve contradictions in this compound’s efficacy across neuropharmacological studies?
Discrepancies arise from species-specific receptor expression, dosage variability, and off-target effects. Strategies include:
- Cross-species comparative studies : Compare rodent vs. human 5-HT2A receptor homology and functional responses .
- Pharmacokinetic profiling : Measure brain/plasma ratios to assess blood-brain barrier penetration in behavioral models.
- Multivariate meta-analysis : Aggregate data from ≥10 studies (e.g., Cochrane criteria) to identify confounding variables (e.g., dosing protocols) .
Example Contradiction :
- Study A : this compound blocks LSD-induced hallucinations in humans (100 µg dose) .
- Study B : No significant effect on psychedelic symptoms in a rodent model (1 mg/kg dose). Resolution : Differences in receptor density (human vs. rodent cortex) and metabolite interference .
Q. How to design a double-blind study investigating this compound’s role in serotonin syndrome mitigation?
- Population : Healthy volunteers (n=30) with stratified serotonin baseline levels.
- Intervention : Placebo vs. This compound (0.5 mg/kg IV) + serotonin agonist (e.g., fenfluramine).
- Outcomes :
- Primary: Incidence/severity of hyperthermia, clonus, tremor (rated via Serotonin Syndrome Scale).
- Secondary: PET imaging of 5-HT2A receptor occupancy .
Q. What methodologies address this compound’s limited translational predictability in psychiatric disorders?
- Human-induced pluripotent stem cell (iPSC) models : Differentiate cortical neurons to test this compound’s modulation of 5-HT2A-mediated calcium signaling .
- Computational docking simulations : Predict binding affinity to 5-HT2A splice variants using Schrödinger Suite .
- Longitudinal cohort studies : Track this compound’s off-label use in depressive disorders with EHR data (adjusting for polypharmacy confounders) .
Q. Methodological Best Practices
Q. How to validate this compound’s receptor binding data across laboratories?
- Standardize protocols : Use identical buffer conditions (e.g., Tris-HCl, pH 7.4) and membrane preparation methods.
- Reference compounds : Include control ligands (e.g., ritanserin for 5-HT2A, prazosin for α1-adrenergic).
- Inter-lab calibration : Share aliquots of [<sup>3</sup>H]-Ketanserin across institutions to reduce batch variability .
Q. What statistical approaches are optimal for dose-response studies with this compound?
- Four-parameter logistic (4PL) regression : Fit sigmoidal curves to calculate EC50/IC50 values.
- Bootstrap resampling : Estimate 95% confidence intervals for small-sample studies (n<10) .
- Bayesian hierarchical modeling : Pool data from heterogeneous assays (e.g., in vitro vs. ex vivo) .
Q. Data Reproducibility & Ethics
Q. How to mitigate publication bias in this compound’s negative results?
- Pre-registration : Upload protocols to Open Science Framework (OSF) before data collection .
- Blinded analysis : Separate data collection/analysis teams to reduce confirmation bias.
- Open-access repositories : Share raw binding curves and pharmacokinetic traces via Zenodo .
Q. What ethical considerations apply to this compound studies in vulnerable populations?
- Informed consent : Disclose off-label use risks (e.g., QT prolongation in cardiac patients) .
- Data anonymization : Encrypt patient identifiers in clinical trial databases .
- Conflict of interest (COI) disclosure : Report pharmaceutical funding ties in manuscripts .
Properties
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCCSQOGAWCVBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023188 | |
Record name | Ketanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74050-98-9, 83846-83-7 | |
Record name | Ketanserin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74050-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketanserin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketanserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12465 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ketanserin tartrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758959 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ketanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[2-[4-(4-fluorobenzoyl)piperidino]ethyl]quinazoline-2,4(1H,3H)-dione [R-(R*,R*)]-tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ketanserin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KETANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97F9DE4CT4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.